2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolo[3,2-a]pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated solvents, strong acids or bases, and metal catalysts. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives, such as:
- 2-substituted thiazolo[3,2-a]pyrimidines
- 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives
Uniqueness
What sets 2,3-dimethyl-5-oxo-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide apart is its unique structural features, such as the presence of both thiazole and pyrimidine rings, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H16N4O2S2 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2,3-dimethyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H16N4O2S2/c1-8-9(2)23-16-17-7-10(14(22)20(8)16)13(21)19-15-18-11-5-3-4-6-12(11)24-15/h7H,3-6H2,1-2H3,(H,18,19,21) |
InChI Key |
KVURORYTWUGCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=NC4=C(S3)CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.